2-Iodonicotinonitrile
Description
2-Iodonicotinonitrile (CAS: 490039-73-1) is a halogenated pyridine derivative with the molecular formula C₆H₃IN₂. Its structure features an iodine substituent at the 2-position of the pyridine ring and a nitrile group at the 3-position (meta to iodine). This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Ullmann couplings, where the iodine atom acts as a leaving group due to its favorable bond dissociation energy . The nitrile group enhances polarity, facilitating solubility in polar aprotic solvents and enabling further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).
Applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a building block for bioactive molecules and coordination complexes .
Properties
IUPAC Name |
2-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOZARUWGMZCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473164 | |
| Record name | 2-Iodonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490039-73-1 | |
| Record name | 2-Iodo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490039-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodonicotinonitrile 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodonicotinonitrile can be synthesized through various methods. One common approach involves the iodination of nicotinonitrile. The reaction typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds or alkynylated pyridines.
Reduction Reactions: Products include aminopyridines.
Scientific Research Applications
Chemistry: 2-Iodonicotinonitrile is used as a building block in organic synthesis
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological targets. Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They have been explored as candidates for anticancer, antimicrobial, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-iodonicotinonitrile and its derivatives depends on the specific biological target or chemical reaction. In medicinal chemistry, its derivatives may act by inhibiting enzymes or modulating receptors. The presence of the iodine atom and nitrile group can influence the compound’s binding affinity and reactivity with molecular targets.
Comparison with Similar Compounds
Research Findings
- Structural Analysis : Crystallographic studies of related pyridine derivatives often employ SHELX software (e.g., SHELXL for refinement), highlighting its utility in resolving halogen-bonding interactions and molecular packing .
- Theoretical Studies: Computational docking (referenced in for selenonicotinonitrile analogues) suggests that iodine’s polarizability in this compound may enhance binding affinity in drug-target interactions compared to smaller halogens .
Biological Activity
2-Iodonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound exhibits biological activity primarily through its interaction with various protein kinases. Specifically, it has been identified as a selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2), which plays a crucial role in cellular responses to stress and inflammation. MK2 is involved in the phosphorylation of several substrates that regulate cytokine production, making it a significant target for therapeutic intervention in inflammatory diseases and cancer .
Inhibition of SHP2 Activity
In addition to its effects on MK2, this compound has been reported to inhibit the activity of Src Homology-2 Phosphatase (SHP2), a non-receptor protein tyrosine phosphatase implicated in various cancers. The inhibition of SHP2 can disrupt signaling pathways that promote cell proliferation and survival, thereby offering a strategy for cancer therapy .
Research Findings
Recent studies have demonstrated that this compound can effectively modulate signaling pathways associated with tumor growth and inflammation. For instance, compounds that inhibit MK2 have shown promise in reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory diseases .
Case Study 1: Anti-Cancer Activity
A study investigating the anti-cancer properties of this compound highlighted its effectiveness in reducing tumor growth in xenograft models. The compound was administered to mice with implanted tumors, resulting in a significant decrease in tumor size compared to control groups. This effect was attributed to the inhibition of SHP2 and MK2 pathways, leading to reduced cell proliferation and increased apoptosis .
Case Study 2: Inflammatory Response Modulation
Another case study focused on the compound's role in modulating inflammatory responses. In vitro assays demonstrated that treatment with this compound significantly lowered the levels of TNF-α and IL-6 in activated macrophages. This suggests its potential utility in managing conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
